molecular formula C16H18N2O3 B2668505 N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide CAS No. 2305562-12-1

N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide

Cat. No. B2668505
CAS RN: 2305562-12-1
M. Wt: 286.331
InChI Key: DQNMNGKTDRHGSN-UHFFFAOYSA-N
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Description

N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide, also known as BOA-TPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BOA-TPA belongs to the family of oxazole derivatives and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Inhibition of Zika Virus Replication

One of the significant applications of compounds related to N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide is their role in inhibiting Zika virus (ZIKV) replication. A study identified a compound, SBI-0090799, which showed potent antiviral activity against ZIKV by preventing the formation of the membranous replication compartment within host cells. This action is mediated through the inhibition of NS4A-mediated formation of ZIKV replication compartments in the endoplasmic reticulum. The discovery of such compounds represents a promising lead for developing treatments against ZIKV infection and mitigating severe complications and potential resurgent outbreaks of the virus (Riva et al., 2021).

Synthesis of Heterocyclic Compounds

Another application area is the synthesis of various heterocyclic compounds through the manipulation of N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide and related structures. These compounds have been used as intermediates in the synthesis of enaminones, oxazoles, and other heterocycles, which have potential applications in pharmaceuticals and materials science. For instance, research has been conducted on the synthesis of enaminones by rhodium-catalyzed denitrogenative rearrangement and their conversion into heterocycles with potential antitumor and antimicrobial activities (Miura et al., 2012), (Riyadh, 2011).

Chemical Synthesis Techniques

Furthermore, these compounds have been utilized to explore and develop new chemical synthesis techniques, including copper-catalyzed intramolecular cyclization of enamides to produce oxazoles, showcasing the versatility of N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide derivatives in facilitating novel synthetic pathways (Cheung & Buchwald, 2012).

properties

IUPAC Name

N-[3-(4-butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-5-10-20-13-8-6-12(7-9-13)14-11-16(21-18-14)17-15(19)4-2/h4,6-9,11H,2-3,5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNMNGKTDRHGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide

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